molecular formula C13H23NO3Si B13736069 Triethoxy[2-(2-pyridyl)ethyl]silane CAS No. 30382-71-9

Triethoxy[2-(2-pyridyl)ethyl]silane

Cat. No.: B13736069
CAS No.: 30382-71-9
M. Wt: 269.41 g/mol
InChI Key: KMLVDTJUQJXRRH-UHFFFAOYSA-N
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Description

Triethoxy[2-(2-pyridyl)ethyl]silane is an organosilane compound featuring a silicon center bonded to three ethoxy groups and a 2-(2-pyridyl)ethyl substituent.

Properties

CAS No.

30382-71-9

Molecular Formula

C13H23NO3Si

Molecular Weight

269.41 g/mol

IUPAC Name

triethoxy(2-pyridin-2-ylethyl)silane

InChI

InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-10-13-9-7-8-11-14-13/h7-9,11H,4-6,10,12H2,1-3H3

InChI Key

KMLVDTJUQJXRRH-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1=CC=CC=N1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy[2-(2-pyridyl)ethyl]silane can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-(2-pyridyl)ethylamine with triethoxysilane in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Triethoxy[2-(2-pyridyl)ethyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethoxy[2-(2-pyridyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.

    Biology: Employed in the functionalization of biomolecules for various biological assays.

    Medicine: Investigated for its potential in drug delivery systems and medical diagnostics.

    Industry: Utilized in the production of advanced coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of Triethoxy[2-(2-pyridyl)ethyl]silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property allows the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural analogs, focusing on substituent variations and their implications:

Compound Name Molecular Formula CAS Number Key Features Applications/Performance Reference
Triethoxy[2-(2-pyridyl)ethyl]silane C13H23NO3Si Not explicitly provided Pyridyl group at 2-position enhances coordination and interfacial adhesion. Potential use in catalysis or composites requiring nitrogen-mediated interactions.
Triethoxy[2-(4-pyridyl)ethyl]silane C13H23NO3Si 98299-74-2 Pyridyl substituent at 4-position; steric and electronic differences. May exhibit altered reactivity in coordination chemistry compared to 2-pyridyl isomer.
Trimethoxy[2-(2-pyridyl)ethyl]silane C11H19NO3Si 27326-65-4 Methoxy groups hydrolyze faster than ethoxy, increasing reactivity. Suitable for rapid surface modification but less hydrolytic stability.
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane C14H26O4Si - Epoxycyclohexyl group enables crosslinking via ring-opening reactions. Effective coupling agent in epoxy resins and thermosetting polymers.
Triethoxy-2-thienylsilane C10H18O3SSi 57557-72-9 Thiophene substituent introduces sulfur-based electronic properties. Potential use in conductive materials or organic electronics.
Triethoxy(ethyl)silane C8H20O3Si 78-08-0 Lacks aromatic groups; simple alkyl chain. Improves mechanical properties (e.g., Young’s modulus: 19.2 MPa) in PVC composites.

Functional Group Impact on Performance

Pyridyl vs. Non-Pyridyl Substituents
  • This compound : The pyridine nitrogen provides lone pairs for metal coordination or hydrogen bonding, enhancing adhesion in polymer composites or catalytic applications .
  • Triethoxy(ethyl)silane : Lacks aromaticity but improves interfacial bonding in coir fiber-reinforced PVC composites, increasing Young’s modulus (19.2 MPa) and fatigue life .
Alkoxy Group Variations
  • Trimethoxy vs. Triethoxy : Methoxy groups hydrolyze faster than ethoxy, making trimethoxy derivatives more reactive but less stable. Trimethoxy[2-(2-pyridyl)ethyl]silane may be preferred for rapid surface modification .
Epoxy and Thienyl Substituents
  • Epoxycyclohexyl Group : Enables covalent bonding with hydroxyl-rich surfaces (e.g., glass fibers) via ring-opening, enhancing mechanical strength in composites .
  • Thienyl Group : Thiophene’s electron-rich structure may improve conductivity in organic semiconductors or photovoltaic materials .

Comparative Research Findings

Mechanical Performance in Composites
  • Triethoxy(ethyl)silane : In coir-PVC composites, treatment with 2 wt.% fiber and triethoxy(ethyl)silane yielded a Young’s modulus of 19.2 MPa and shear modulus of 7 MPa. Fatigue life increased due to enhanced cellulose-fiber adhesion .
Hydrolytic Stability and Reactivity
  • Ethoxy vs. Methoxy : Triethoxy derivatives exhibit slower hydrolysis than trimethoxy analogs, extending shelf life but requiring catalysts (e.g., acids) for activation .
Thermal and Electronic Properties
  • Thienylsilane : Sulfur’s electronegativity may lower bandgap energy compared to pyridyl derivatives, beneficial for optoelectronic applications .

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